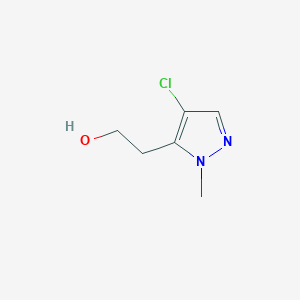![molecular formula C7H6BrF2NS B13311609 5-Bromo-2-[(difluoromethyl)sulfanyl]aniline](/img/structure/B13311609.png)
5-Bromo-2-[(difluoromethyl)sulfanyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[(difluoromethyl)sulfanyl]aniline is an organic compound with the molecular formula C7H6BrF2NS It is a brominated aniline derivative, characterized by the presence of a difluoromethylsulfanyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(difluoromethyl)sulfanyl]aniline typically involves the introduction of the bromine and difluoromethylsulfanyl groups onto the aniline ring. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing organoboron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(difluoromethyl)sulfanyl]aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Organoboron reagents and palladium catalysts are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
5-Bromo-2-[(difluoromethyl)sulfanyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(difluoromethyl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. The difluoromethylsulfanyl group can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(difluoromethyl)pyridine: Another brominated compound with a difluoromethyl group.
N-[(5-bromo-2-fluorophenyl)methyl]-2-[(difluoromethyl)sulfanyl]aniline: A structurally similar compound with a fluorophenyl group.
Uniqueness
5-Bromo-2-[(difluoromethyl)sulfanyl]aniline is unique due to the specific positioning of the bromine and difluoromethylsulfanyl groups on the aniline ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H6BrF2NS |
|---|---|
Molecular Weight |
254.10 g/mol |
IUPAC Name |
5-bromo-2-(difluoromethylsulfanyl)aniline |
InChI |
InChI=1S/C7H6BrF2NS/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H,11H2 |
InChI Key |
PLTIAWHLIINZNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)SC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


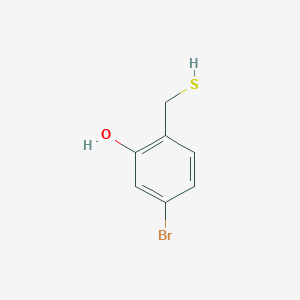
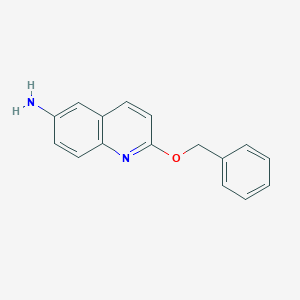


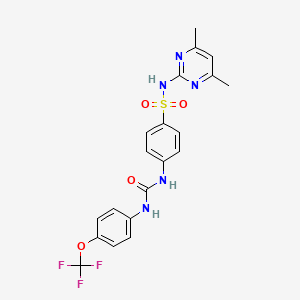
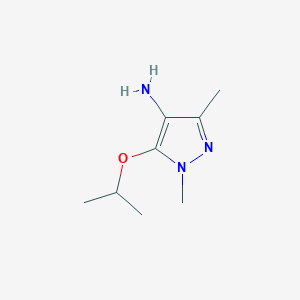
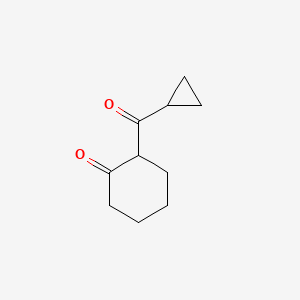



![1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B13311603.png)

![1-[(2-Iodocyclopentyl)oxy]-4-methylcyclohexane](/img/structure/B13311605.png)
